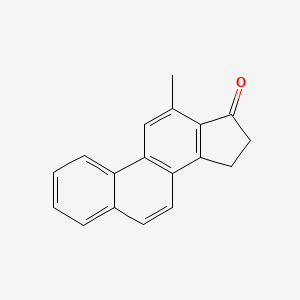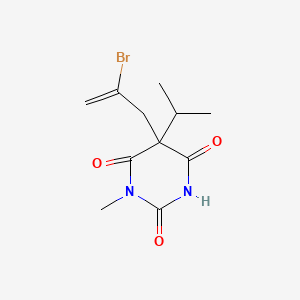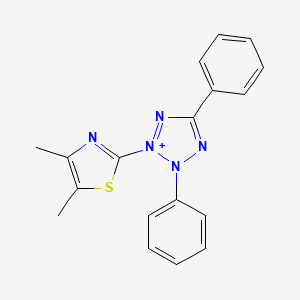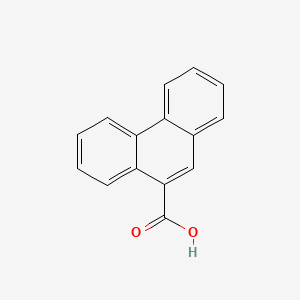
9-Phenanthrenecarboxylic acid
概要
説明
9-Phenanthrenecarboxylic acid (CAS Number: 837-45-6) is a chemical compound with the molecular formula C15H10O2 . It belongs to the class of polycyclic aromatic hydrocarbons (PAHs) . The compound features a phenanthrene core with a carboxylic acid functional group attached at the 9-position. Its molecular weight is approximately 222.24 g/mol .
Molecular Structure Analysis
Physical And Chemical Properties Analysis
科学的研究の応用
Biodegradation of Polycyclic Aromatic Hydrocarbons (PAHs)
- Scientific Field : Environmental Biotechnology .
- Summary of the Application : 9-Phenanthrenecarboxylic acid plays a crucial role in the biodegradation of polycyclic aromatic hydrocarbons (PAHs), which are a class of priority pollutants . The degradation of 4,5-phenanthrenedicarboxylic acid branches to 4-phenanthrenecarboxylic acid pathway and 5-hydroxy-4-phenanthrenecarboxylic acid pathway, both of which play important roles in PAH degradation .
- Methods of Application : The degradation process involves bacterial strains like Shigella sp. PyB-6 and Agromyces sp. PyB-10, which can degrade PAHs in a range of temperatures (27–37 °C) and pH (5–8) .
- Results or Outcomes : Strains PyB-6 and PyB-10 almost completely degraded 50 mg L −1 PYR within 15 days, and 75.5% and 98.9% of 100 mg L −1 PYR in 27 days, respectively .
Bioremediation of Pyrene
- Scientific Field : Environmental Biotechnology .
- Summary of the Application : 9-Phenanthrenecarboxylic acid is involved in the bioremediation of pyrene, a type of polycyclic aromatic hydrocarbon (PAH). This process is carried out by bacterial strains such as Mycobacterium sp. and Rhodococcus sp., which are capable of degrading pyrene efficiently .
- Methods of Application : The bioremediation process involves the degradation of pyrene into various metabolites, including 4,5-dihydroxy pyrene, phenanthrene-4,5-dicarboxylate, phthalic acid, and pyrene-4,5-dihydrodiol .
- Results or Outcomes : Some metabolites showed positive results for the Ames mutagenicity prediction test, such as 1,2-phenanthrenedicarboxylic acid, 1-hydroxypyrene, 4,5-dihydropyrene, 4-phenanthrene-carboxylic acid, 3,4-dihydroxyphenanthrene, monohydroxy pyrene, and 9,10-phenanthrenequinone .
Degradation of Phenanthrene
- Scientific Field : Environmental Chemistry .
- Summary of the Application : 9-Phenanthrenecarboxylic acid is involved in the degradation of phenanthrene, another type of PAH .
- Methods of Application : The degradation process involves the initial dioxygenation of phenanthrene through the C9 and C10 pathway .
- Results or Outcomes : The degradation of phenanthrene results in the formation of various compounds, including 9,10-dihydrophenanthrene, 2,2’-diphenic acid, and phthalic acid .
Designing New Photochromic Complexes
- Scientific Field : Material Science .
- Summary of the Application : 9-Phenanthrenecarboxylic acid is used in the field of material science, particularly in the design of new photochromic complexes .
- Methods of Application : The process involves the photogeneration of stable radicals of 9-anthracene carboxylic acid (9-AC) and a mononuclear complex constructed from this ligand .
- Results or Outcomes : The study discovered that these materials show radical-induced photochromism and photomagnetism after Xe lamp light irradiation .
Solubilization of Phenanthrene
- Scientific Field : Environmental Chemistry .
- Summary of the Application : 9-Phenanthrenecarboxylic acid is involved in the solubilization of phenanthrene, a type of polycyclic aromatic hydrocarbon (PAH), using mixed micelles composed of biosurfactants and a conventional non-ionic surfactant .
- Methods of Application : The process involves the use of rhamnolipids biosurfactant and synthetic surfactant mixtures for the application of a mixed surfactant in surfactant-enhanced remediation .
- Results or Outcomes : The study found that the mixed rhamnolipids and synthetic surfactants showed synergistic behavior and enhanced the solubilization capabilities of the mixture .
Safety And Hazards
特性
IUPAC Name |
phenanthrene-9-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O2/c16-15(17)14-9-10-5-1-2-6-11(10)12-7-3-4-8-13(12)14/h1-9H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMFJKKGDLAICPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10232532 | |
| Record name | 9-Phenanthrenecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10232532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-Phenanthrenecarboxylic acid | |
CAS RN |
837-45-6 | |
| Record name | 9-Phenanthrenecarboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000837456 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-Phenanthrenecarboxylic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1922 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9-Phenanthrenecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10232532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details












Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(2'-Phenyl-2,4'-bithiazole-4-yl)carbonylamino]propyldimethylsulfonium](/img/structure/B1221586.png)
![(4R,7R,8R,10R,13R,14R,17R)-3,4,6,7-tetrahydroxy-17-[1-[(4S)-6-hydroxy-4-propan-2-yloxan-2-yl]ethyl]-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,16,17-tetradecahydrocyclopenta[a]phenanthren-15-one](/img/structure/B1221588.png)
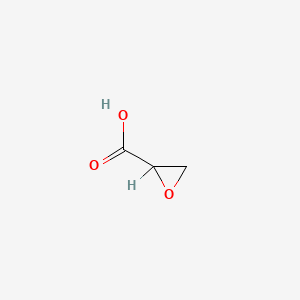
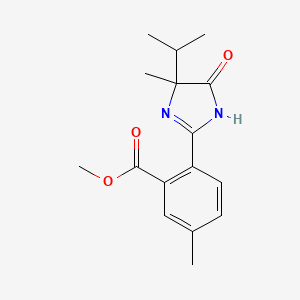
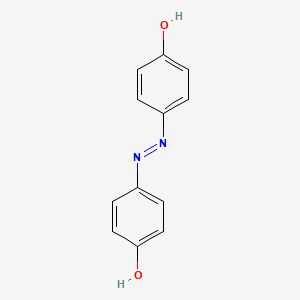
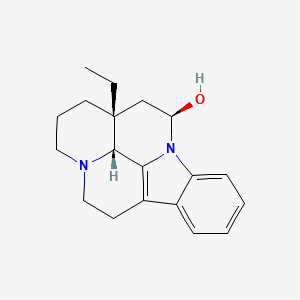
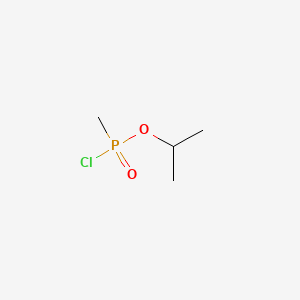
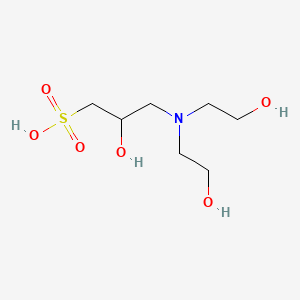

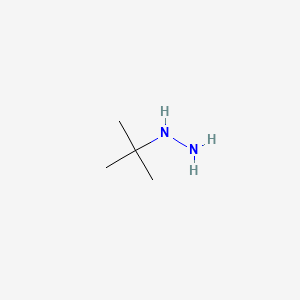
![2-[(1-Acetyl-1H-indol-3-YL)amino]benzoic acid](/img/structure/B1221603.png)
